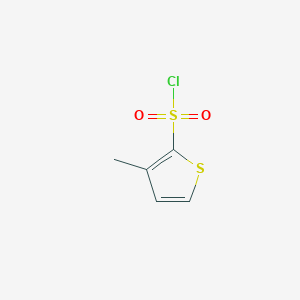

3-Methylthiophene-2-sulfonyl chloride

説明

3-Methylthiophene-2-sulfonyl chloride (3-MTSC) is a synthetic organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless solid that is soluble in organic solvents, such as methanol and ethanol. 3-MTSC is used in a variety of chemical reactions, such as the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used in the production of dyes and pigments. In addition, 3-MTSC is used in the production of semiconductor materials and as a catalyst in the production of polymers and other organic compounds.

科学的研究の応用

Environmental Applications

3-Methylthiophene-2-sulfonyl chloride has been studied in the context of environmental protection. For instance, its derivatives, such as 3-methylthiophene, have been explored for the extraction of sulfides from fluid catalytic cracking (FCC) naphtha, highlighting its potential in reducing environmental pollution. Mixed solvents have shown promise for extracting 3-methylthiophene due to their suitable selectivity and solubility, supported by liquid-liquid phase equilibrium data, distribution coefficient, and separation factor calculations (Li et al., 2020).

Chemical Detection and Analysis

The chemical has also been used in the development of detection methods for various compounds. For example, a poly(3-methylthiophene) electrode was used for the voltammetric detection of sulfonamide compounds, showcasing its utility in sensitive and specific chemical analyses (Msagati & Ngila, 2002).

Energy Storage and Conversion

In energy storage, poly 3-methylthiophene has been investigated as a rechargeable cathode material in lithium/sulfur dioxide cells. Research demonstrates its effectiveness in providing good capacity and high volumetric energy density, which is significant for the development of efficient and compact energy storage systems (Walker, 1991).

Photovoltaic Applications

The compound has also found applications in photovoltaic devices. Poly(3-methylthiophene) based devices prepared on tin oxide substrates with sulfonated polyaniline have shown potential in solar energy conversion, with decent power conversion efficiency under both monochromatic and white light illumination (Valaski et al., 2004).

Synthetic Chemistry

In synthetic chemistry, 3-methylthiophene derivatives have been used in various organic synthesis processes. This includes the synthesis of benzothiophenes and benzoselenophenes via photoredox-catalyzed cascade annulation, demonstrating its role in facilitating complex chemical reactions (Yan et al., 2018). Additionally, it has been employed in the asymmetric synthesis of polypropionate antibiotics, illustrating its versatility in producing biologically relevant compounds (Vogel et al., 2008).

Catalysis and Reaction Mechanisms

Density Functional Theory (DFT) investigations have been conducted to understand the catalytic mechanisms involving 3-methylthiophene in gasoline alkylation desulfurization, providing molecular-level insights into its role in industrial chemical processes (Liu et al., 2013).

Safety and Hazards

生化学分析

Biochemical Properties

3-Methylthiophene-2-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to be involved in sulfonation reactions, where it acts as a sulfonylating agent. This interaction is crucial for modifying the activity of enzymes and proteins, thereby influencing various biochemical pathways .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the function of cells by modifying the activity of key enzymes and proteins involved in these processes. For instance, it can affect the phosphorylation status of proteins, thereby modulating signal transduction pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on biochemical pathways, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response. Toxicity studies have shown that high doses of the compound can lead to adverse effects on cellular function and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. The compound can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of cells. For example, it can modulate the activity of enzymes involved in sulfur metabolism, leading to changes in the levels of sulfur-containing metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can affect the localization and accumulation of the compound within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s ability to interact with specific biomolecules and exert its biochemical effects .

特性

IUPAC Name |

3-methylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFIISJOFYQYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540455 | |

| Record name | 3-Methylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61714-76-9 | |

| Record name | 3-Methylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

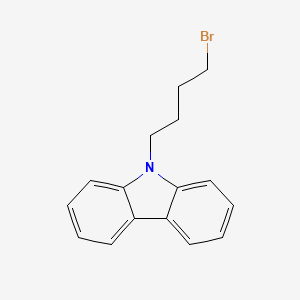

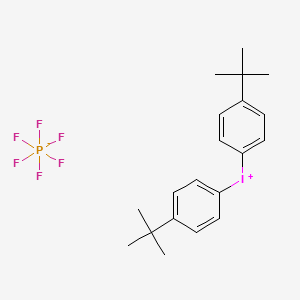

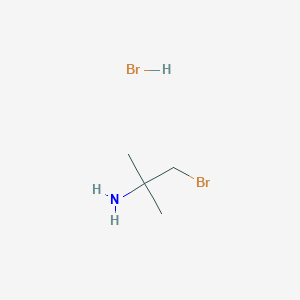

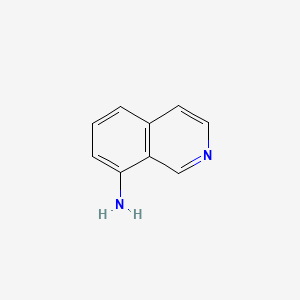

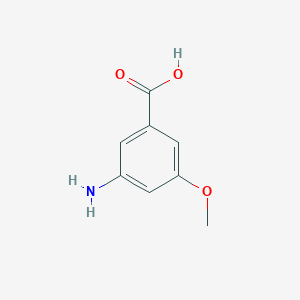

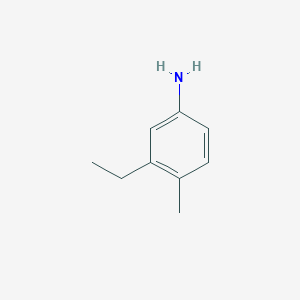

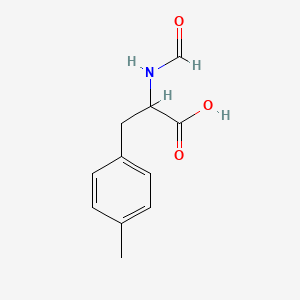

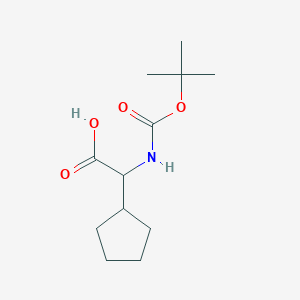

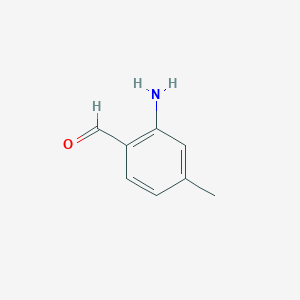

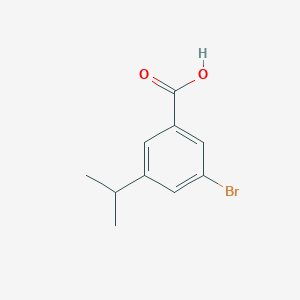

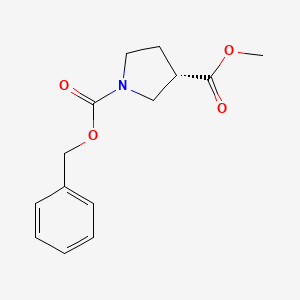

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)

amine](/img/structure/B1282661.png)